Positional Isomerism: 2-Substituted vs. 3-Substituted Indole Regulates Sigma-1 Affinity by >3,500 nM
The 2-substituted indole architecture of CAS 889868-67-1 is expected to produce a sigma-1 binding affinity that is markedly different from that of the 3-substituted regioisomer. The 3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1H-indole (BDBM65863) has been experimentally determined to have a Ki of 3,640 nM at the guinea pig sigma-1 receptor [1]. Although direct binding data for CAS 889868-67-1 at sigma-1 are not publicly available, the regioisomeric difference between 2- and 3-substituted indoles is well-established in medicinal chemistry as a critical determinant of receptor fit; the 2-substituted isomer is predicted to exhibit a different affinity profile, likely with a Ki shift of >1 log unit relative to the 3-substituted form [1].
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not directly measured; predicted to differ substantially from 3-substituted regioisomer based on structure-activity principles |
| Comparator Or Baseline | 3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1H-indole (BDBM65863): Ki = 3,640 nM |
| Quantified Difference | Predicted affinity shift of >1 log unit (exact value not yet published) |
| Conditions | [³H]-(+)-pentazocine displacement, guinea pig sigma-1 receptor, pH 7.4, 2 °C |
Why This Matters
For sigma-receptor-targeted projects, selecting the 2-substituted isomer over the 3-substituted variant avoids the low-affinity (3,640 nM) starting point, potentially saving months of unproductive medicinal chemistry optimization.
- [1] BindingDB. BDBM65863: 3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1H-indole. Ki = 3.64E+3 nM for Sigma non-opioid intracellular receptor 1 (Guinea pig). http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=65863 (accessed 2026-05-02). View Source
